4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid is a boronic acid derivative notable for its unique molecular structure, which includes a benzoxazine ring. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents targeting various diseases, including cancer and inflammation .
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a carbon atom that is also part of an organic functional group. This classification highlights its utility in organic synthesis and its role as a reagent in various chemical reactions .
The synthesis of 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid typically involves several key steps:
The reaction conditions are critical for achieving high yields and purity. For instance, temperature control and reaction times can significantly influence the outcome. Industrial methods may utilize continuous flow reactors to optimize production efficiency and ensure consistent quality .
The molecular formula of 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid is , with a molecular weight of approximately 195.99 g/mol. The structure features a benzoxazine ring fused with a boronic acid moiety.
The compound's structural data can be represented in both 2D and 3D formats, showcasing the spatial arrangement of atoms within the molecule. The presence of the boron atom contributes to its unique reactivity profile in various chemical contexts .
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid can participate in several types of chemical reactions:
The choice of reagents and conditions plays a crucial role in determining the products formed during these reactions. For example:
The primary mechanism of action for 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid involves its interaction with bromodomain and extra-terminal proteins (BETs), particularly BRD4. By inhibiting BRD4 function, this compound affects transcriptional regulation pathways essential for cell proliferation.
Research indicates that this inhibition can lead to significant anti-proliferative effects against various hematologic malignancies, including specific cancer cell lines such as MV4-11 and OCI-LY10 .
The compound is typically a solid at room temperature and should be stored under inert conditions to maintain stability. Its melting point and solubility characteristics are essential for practical applications in laboratory settings.
As a boronic acid derivative, it exhibits typical reactivity associated with such compounds, including the ability to form stable complexes with diols and other nucleophiles. Its reactivity profile makes it valuable in synthetic chemistry .
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid has several significant applications:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its potential significance in ongoing research efforts aimed at developing new therapeutic agents.
The benzo[b][1,4]oxazine heterocycle represents a privileged scaffold in medicinal and materials chemistry due to its unique electronic and steric properties. This bicyclic system incorporates a 1,4-oxazine ring fused to a benzene ring, creating a rigid planar structure that facilitates π-stacking interactions and metal coordination. The 4-methyl-3-oxo substitution in 4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid introduces a lactam-like functionality that enhances hydrogen-bonding capability and influences the compound’s dipole moment. The boronic acid group at the 7-position is ortho to the oxazine oxygen, creating a geometrically constrained environment that impacts transmetalation efficiency in cross-coupling reactions [2] [7].
The molecular weight (206.99 g/mol) and moderate polarity of this compound enable solubility in polar aprotic solvents like dimethylacetamide (DMA), while the boronic acid moiety allows for further derivatization via Suzuki-Miyaura coupling or esterification. Derivatives such as the pinacol ester (CAS 1489264-77-8) offer enhanced stability for long-term storage at –20°C, making them practical synthetic intermediates [6]. The scaffold’s versatility is demonstrated by structural analogs used in pharmaceuticals and agrochemicals, where the benzooxazine core modulates bioactivity through targeted interactions with biological macromolecules.
Table 1: Structural Analogs of Benzo[b][1,4]oxazine Derivatives
Compound Name | CAS Number | Molecular Weight | Key Functionalization |
---|---|---|---|
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid | 1515875-37-2 | 206.99 | Boronic acid at C7 |
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid pinacol ester | 1489264-77-8 | 289.14 | Boronic ester (pinacol) |
Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate | Not provided | 207.18 | Carboxylate ester at C6 |
(4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid | 1181556-97-7 | 206.99 | Regioisomeric boronic acid |
Boronic acids participate in Suzuki-Miyaura couplings via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The sp²-hybridized boron in 4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid undergoes nucleophilic attack by hydroxide or alkoxide bases (e.g., Cs₂CO₃, Na₂CO₃) to form tetracoordinated boronate species. This activation step is crucial for facilitating transmetalation with palladium or nickel complexes. The electron-deficient nature of boron in arylboronic acids enhances reactivity toward electrophilic metal centers, though steric hindrance from the benzooxazine scaffold may necessitate optimized conditions (e.g., elevated temperatures or polar solvents) [5] [7].
The benzooxazine scaffold imposes steric constraints that can impede transmetalation. Traditional bases like Na₂CO₃ often prove ineffective, requiring alternatives such as Ba(OH)₂ or K₃PO₄ to drive the reaction. Protodeboronation competes with coupling under suboptimal conditions, particularly with electron-rich benzooxazines. Nickel catalysis (e.g., NiCl₂·glyme/dtbbpy) offers advantages over palladium for coupling aryl chlorides or bromides attached to sterically demanding systems, as nickel complexes better accommodate steric congestion during oxidative addition [5] [9].
Recent advances leverage photoredox nickel dual catalysis to activate boronic acids. Bromine radicals (Br•), generated via photohomolysis of Ni–Br bonds, abstract electrons from the boron atom’s vacant p-orbital, bypassing conventional base-dependent pathways. This halogen radical transfer (XRT) mechanism enables Suzuki-Miyaura couplings of 4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid under mild conditions (40°C, blue light) without exogenous oxidants. The selectivity for free boronic acids over esters makes this method ideal for unmodified benzooxazine boronic acids [9].
Table 2: Boronic Acid Activation Methods in Suzuki-Miyaura Couplings
Activation Method | Conditions | Catalyst System | Advantages |
---|---|---|---|
Base-Mediated | Cs₂CO₃, DMA, 80°C | Pd(PPh₃)₄ | Broad functional group tolerance |
Nickel Photoredox (XRT) | TMG, 1,4-dioxane/DMA, blue light, 40°C | NiBr₂·dtbbpy/4CzIPN | No boronic ester preprotection; mild conditions |
Lewis Acid-Assisted | Al(OTf)₃, THF, 60°C | Pd(dppf)Cl₂ | Accelerates transmetalation |
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic acid entered commercial catalogs in the early 2010s (CAS 1515875-37-2; Ref. 10-F831136), with initial applications focused on constructing biphenyl derivatives for materials science. Its unique regiochemistry (boronic acid ortho to the oxazine oxygen) differentiated it from isomeric analogs like (4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid (CAS 1181556-97-7). Early synthetic routes relied on palladium-catalyzed borylation of halogenated benzooxazine precursors, though yields were limited by protodeboronation [1] [3]. The compound’s sensitivity necessitated cold-chain transportation and freezer storage (–20°C), driving the development of stable derivatives like its pinacol ester (CAS 1489264-77-8) [6].
Benzoxazine-boronic acid hybrids gained prominence as intermediates for kinase inhibitors and protease-targeting therapeutics. Crisaborole’s (a benzoxaborole antifungal) success underscored the pharmacological relevance of boron-heterocycle hybrids, spurring interest in benzooxazine analogs. The 4-methyl-3-oxo group mimics peptide bonds, enabling interactions with serine hydrolases, while the boronic acid serves as a warhead for enzyme inhibition. Suzuki-Miyaura couplings facilitated rapid diversification, exemplified by methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate (PubChem CID 10845978), a precursor to anticoagulant candidates [2] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1